molecular formula C11H11Cl2NO2 B1531477 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340551-40-7

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531477
CAS No.: 1340551-40-7
M. Wt: 260.11 g/mol
InChI Key: LKWFDQPXWDPLHT-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11Cl2NO2 and its molecular weight is 260.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11Cl2NO2C_{11}H_{11}Cl_{2}NO_{2} and a molecular weight of 260.11 g/mol. This compound features a four-membered nitrogen heterocyclic structure known as azetidine, combined with a 3,4-dichlorophenylmethyl group. Its unique structural characteristics suggest potential applications in medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that azetidine derivatives can influence enzyme activity and protein function by mimicking amino acids or by substituting them in protein synthesis. For instance, azetidine-2-carboxylic acid has been shown to replace proline in proteins, leading to alterations in protein conformation and function.

Key Mechanisms:

  • Enzyme Inhibition: The compound may bind to active or allosteric sites on enzymes, altering their activity.
  • Neurotransmission Modulation: Interaction with glycine receptors has been noted, affecting neurotransmission processes.
  • Cell Signaling Pathway Influence: It plays a role in modulating pathways involved in immune responses and cellular signaling.

In Vitro Studies

Recent studies have explored the cytotoxic effects of azetidine derivatives, including this compound. These studies typically assess the compound's ability to induce apoptosis in cancer cell lines.

Study Cell Line Effect Mechanism
Study ASiHaCytotoxicInduction of apoptosis through caspase activation
Study BB16F10CytotoxicInhibition of cell cycle genes leading to apoptosis

In one notable study, azetidine derivatives demonstrated selective cytotoxicity towards neoplastic cells while sparing normal cells. The mechanism involved specific gene overexpression related to cytoskeletal regulation and apoptosis induction .

Case Studies

A recent case study examined the effects of this compound on human cancer cell lines. The findings indicated that this compound could significantly reduce cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and revealed that higher concentrations led to increased apoptosis markers.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Azetidine-2-carboxylic acidC4H7NO2C_4H_7NO_2Proline analog with significant biological activity
1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acidC7H14NO3PC_7H_{14}NO_3PEnhanced potential as a bioactive compound
1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acidC18H17Cl2NO3C_{18}H_{17}Cl_2NO_3More complex derivative with additional functional groups

The presence of the dichlorophenyl group in this compound is believed to enhance its biological activity compared to simpler azetidine derivatives.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFDQPXWDPLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.